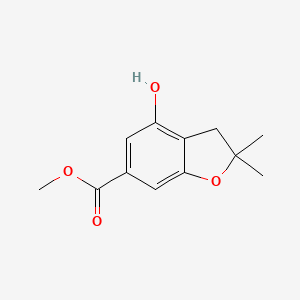

4-ヒドロキシ-2,2-ジメチル-2,3-ジヒドロベンゾフラン-6-カルボン酸メチル

概要

説明

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzofuran derivatives has been explored through various methods. For instance, the electrochemical aryl radical generation followed by cyclization and carboxylation sequences has been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . Additionally, the acylation of 2,3-dimethyl-4-hydroxybenzofuran with different acetic acids has been reported to yield a mixture of acyl compounds, which could be analogous to the synthesis of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate . Furthermore, a two-step synthesis involving thermal cyclization and base-catalyzed hydrolysis has been described for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which may share similarities with the target compound's synthesis .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate, a compound with a similar benzofuran moiety, has been determined using single-crystal X-ray diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . This approach could potentially be applied to methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives has been studied in various contexts. For example, the isomerization of 4-aminobenzofurans to 4-hydroxyindoles in acidic medium indicates the potential for ring-opening and rearrangement reactions in benzofuran compounds . This suggests that methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate may also undergo similar transformations under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from studies on similar compounds. The experimental and computed vibrational spectra of methyl 4-hydroxybenzoate have been correlated, and the energies of frontier orbitals have been used to calculate chemical quantum parameters, which could be relevant to understanding the properties of the target compound . Additionally, the synthesis methods and the resulting molecular structures of related compounds provide a basis for predicting the solubility, stability, and reactivity of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate .

科学的研究の応用

食品および飲料における香気化合物

類似の構造を持つ化合物は、その低い臭気閾値と魅力的な臭気特性で知られています。 それらは、ジャム、ゼリー、飲料、アイスクリーム、アルコール飲料、菓子などのさまざまな食品製品のフレーバーに使用されています .

抗酸化特性

関連する化合物の誘導体は、生物学的システムにおける酸化ストレスを防ぐのに重要な抗酸化特性について研究されています .

合成中間体

この化合物は、より複雑な分子の合成における中間体として役立ちます。特に、多くの天然産物に存在するベンゾフラン環を含む分子です .

バイオ再生可能な分子

同様のヒドロキシ化合物は、バイオマス原料から貴重な化学製品への移行のための潜在的なバイオ再生可能な分子として特定されています .

抗感染剤

関連する構造は、微生物感染症において細胞周期を停止させることで、抗感染剤としての可能性を示しています .

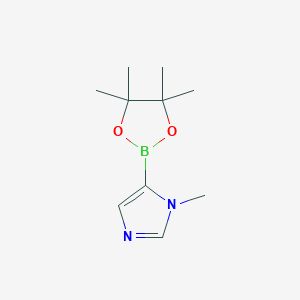

治療の可能性

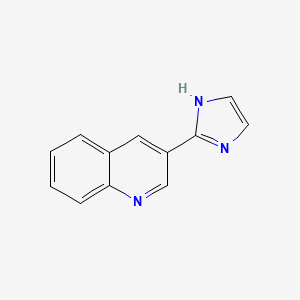

関連する化合物に存在するイミダゾール部分は、治療の可能性と関連付けられており、この化合物もその薬効について検討できることを示唆しています .

作用機序

Target of Action

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . Therefore, the primary targets of this compound are likely to be microbial cells.

Mode of Action

Benzofuran derivatives are known to interact with microbial cells, leading to their destruction . The hydroxyl group at the 4-position may play a crucial role in this interaction .

Biochemical Pathways

Given the antimicrobial activity of similar benzofuran derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their death .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the compound’s action is the destruction of microbial cells, as suggested by the antimicrobial activity of similar benzofuran derivatives . This leads to the inhibition of microbial growth and potentially the resolution of microbial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halogens or hydroxyl groups at the 4-position of the benzofuran ring has been found to enhance antimicrobial activity . Therefore, the chemical environment in which the compound is used can affect its efficacy. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

特性

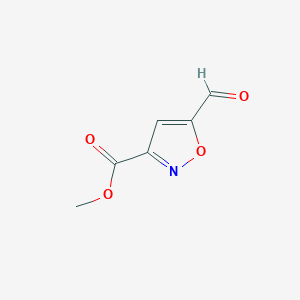

IUPAC Name |

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMNNJFWLVHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648629 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955884-97-6 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)